molecular formula C18H21N3O3S2 B2742645 4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide CAS No. 2309773-90-6

4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide

Cat. No. B2742645
CAS RN: 2309773-90-6
M. Wt: 391.5
InChI Key: HWUWCUODRRANMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Biological Activities and Applications

  • Derivatives of Thiazolyl and Thiophene Compounds : The presence of a thiazole moiety within the compound suggests potential biological activity. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research on 1,3,4-thiadiazole and oxadiazole heterocycles, known for their diverse pharmacological potential, highlights the significance of such scaffolds in medicinal chemistry. They have been identified as crucial for expressing pharmacological activity, confirming their importance for drug discovery (Lelyukh, 2019).

  • Central Nervous System (CNS) Acting Drugs : Compounds with structural similarities to the query compound have been explored for their potential as central nervous system acting drugs. The study of functional chemical groups that may likely become a source for the synthesis of novel CNS acting drugs includes investigation into heterocycles with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), indicating a wide spectrum of CNS effects ranging from depression to convulsion (Saganuwan, 2017).

  • Antioxidant Activity : The compound's methoxyphenyl group suggests potential antioxidant activity. Research on analytical methods used in determining antioxidant activity provides a foundation for evaluating such compounds. Various assays based on chemical reactions and assessing kinetics have been applied in antioxidant analysis, highlighting the potential for compounds with this structural feature to serve as antioxidants (Munteanu & Apetrei, 2021).

  • Stereochemistry and Pharmacological Profile : The importance of stereochemistry in enhancing the pharmacological profile of compounds is well documented. Studies on stereochemistry of phenylpiracetam and its methyl derivative emphasize the relationship between configuration of stereocenters and biological properties, suggesting that compounds with specific stereochemical configurations may exhibit advantageous pharmacological properties (Veinberg et al., 2015).

  • Removal of Organic Pollutants : The structural features of the compound suggest potential for environmental applications, such as the removal of organic pollutants from aqueous solutions. Studies on cleaner techniques for removing pollutants highlight the significance of functional moieties in interacting with contaminants, pointing to the potential application of such compounds in environmental remediation (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-oxo-4-propan-2-yl-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-11(2)21-14(22)10-26-16(17(23)20-18-19-8-9-25-18)15(21)12-4-6-13(24-3)7-5-12/h4-9,11,15-16H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWCUODRRANMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(SCC1=O)C(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.